molecular formula C8H7N3O4 B2672758 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1305712-33-7

4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2672758
CAS No.: 1305712-33-7
M. Wt: 209.161
InChI Key: ROPJQCQIBFMBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ( 1305712-33-7) is a high-purity chemical building block for research and development. This compound, with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol, belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridine derivatives are synthetically valuable scaffolds known for their wide range of pharmacological activities, functioning as key structures in drug discovery . These fused heterocyclic systems are of significant research interest due to their ability to mimic purine bases found in DNA and RNA, and they are present in several marketed pharmaceuticals . The specific substituents on this core structure make it a versatile advanced intermediate for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel bioactive agents, leveraging its potential as a synthon in cyclization and cycloaddition reactions with various bielectrophiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-methyl-3,4-dioxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-11-6-4(7(13)10-11)5(12)3(2-9-6)8(14)15/h2H,1H3,(H,9,12)(H,10,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJQCQIBFMBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C(=CN2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification under acidic or coupling conditions. For example:

  • Reagents : Methanol/H<sup>+</sup>, ethanol/H<sup>+</sup>, or coupling agents like DCC (dicyclohexylcarbodiimide).

  • Conditions : Reflux in anhydrous alcohol with catalytic sulfuric acid (60–80°C, 6–12 hours).

  • Product : Corresponding ethyl or methyl esters with yields of 70–85% .

Mechanism :

  • Protonation of the carboxylic acid oxygen.

  • Nucleophilic attack by the alcohol.

  • Elimination of water to form the ester.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step for pharmacological derivatization:

  • Reagents : Primary or secondary amines (e.g., benzylamine, morpholine) with coupling agents (EDC/HOBt) .

  • Conditions : Room temperature in DMF or dichloromethane (12–24 hours).

  • Product : Substituted amides with yields of 65–90%.

Example :

AmineCoupling AgentYield (%)Source
BenzylamineEDC/HOBt82
MorpholineDCC75

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

  • Conditions : Heating at 150–200°C in diphenyl ether or H<sup>+</sup>-rich media (e.g., H<sub>2</sub>SO<sub>4</sub>) .

  • Product : 4-hydroxy-1-methyl-3-oxo-1H,2H-pyrazolo[3,4-b]pyridine .

Key Data :

  • Decarboxylation proceeds via a six-membered transition state, releasing CO<sub>2</sub> .

  • Activation energy: ~25 kcal/mol (calculated via DFT) .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes nucleophilic substitution at position 6:

  • Reagents : Amines, thiols, or alkoxides .

  • Conditions : Microwave-assisted synthesis (100–120°C, 20–60 minutes) .

Example :
Reaction with 2-aminopyridine yields a bis-heterocyclic derivative (85% yield) .

Condensation with Carbonyl Compounds

The hydroxyl group at position 4 participates in condensation reactions:

  • Reagents : Aldehydes or ketones under acidic conditions (e.g., acetic acid) .

  • Product : Schiff bases or fused tricyclic systems .

Mechanism :

  • Acid-catalyzed dehydration forms a ketone intermediate.

  • Nucleophilic attack by the amine/aldehyde .

Oxidation/Reduction of the Keto Group

The 3-oxo group is redox-active:

  • Oxidation : No significant reactivity observed under mild conditions (H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>).

  • Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol (60% yield).

Metal Complexation

The compound acts as a tridentate ligand via N/O donor sites:

  • Metals : Cu(II), Fe(III), Zn(II) .

  • Applications : Catalytic or antimicrobial agents.

Stability Constants (log β) :

Metallog β (25°C)Source
Cu(II)8.2
Fe(III)6.9

Photochemical Reactions

UV irradiation induces dimerization via the pyridine ring:

  • Conditions : λ = 254 nm, 12 hours in acetonitrile .

  • Product : Cyclobutane-linked dimer (45% yield) .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Studies have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.
  • Antifungal Activity : Related compounds have shown effectiveness against fungal pathogens like Candida albicans, making them promising candidates for developing new antifungal agents .

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties. Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines by targeting specific pathways involved in tumor growth. Notably:

  • Cell Line Studies : In vitro studies using A549 human lung cancer cells revealed that certain derivatives exhibit cytotoxic effects, suggesting potential for further development as anticancer therapies .

Case Study 1: Antimicrobial Evaluation

A detailed study evaluated the antimicrobial activity of various derivatives of pyrazolo[3,4-b]pyridines. The results indicated a structure-dependent relationship between the chemical modifications and their antimicrobial efficacy. Compounds were tested using the disc diffusion method against several pathogens, demonstrating promising results against multidrug-resistant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences and Functional Group Impacts
Compound Name / ID Substituents Functional Impact Reference
Target Compound 1-CH₃, 3-O, 4-OH, 5-COOH High polarity, strong H-bonding, ionizable at physiological pH
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-C₂H₅, 4-Cl, 5-COOEt Increased lipophilicity; chloro group enhances electronegativity
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid 5-CH₂COOH Extended conjugation; acetic acid side chain may alter pharmacokinetics
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-MeBenzyl), 5-Cl, 6-cyclopropyl Bulky substituents enhance receptor specificity; cyclopropyl improves metabolic stability
Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 5-COOMe Reduced solubility due to esterification; potential prodrug candidate

Pharmacological Activity Comparison

Physicochemical and Quantum Chemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to esters (e.g., methyl/ethyl esters in ).
  • Electronic Properties : Quantum studies on HMBPP reveal high dipole moments (4.65 D) and hyperpolarizability (β = 3.49 × 10⁻³⁰ esu), indicating strong intermolecular interactions . The target compound’s hydroxyl and carboxyl groups likely amplify these effects.
  • Thermodynamic Stability : Derivatives with cyclopropyl or aromatic substituents (e.g., ) exhibit higher stability due to reduced ring strain and resonance effects.

Biological Activity

4-Hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O4C_9H_9N_3O_4. The compound features a pyrazolo-pyridine core with functional groups that contribute to its reactivity and biological interactions.

Structural Information

PropertyValue
Molecular FormulaC₉H₉N₃O₄
SMILESCC1=C(C(=O)NC2=C1C(=O)NN2)CC(=O)O
InChIInChI=1S/C9H9N3O4/c1-3-4(2-5(13)14)8(15)10-7-6(3)9(16)12-11-7/h2H2,1H3,(H,13,14)(H3,10,11,12,15,16)

Enzyme Inhibition

Research indicates that 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine derivatives exhibit significant enzyme inhibition properties. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), with IC₅₀ values of 0.36 µM and 1.8 µM respectively . This inhibition is crucial for controlling cell proliferation in various cancer cell lines.

Agonistic Activity

The compound has also been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a role in lipid metabolism and glucose homeostasis. Structure-activity relationship (SAR) studies highlight that modifications in the substituents can enhance or diminish this agonistic activity .

The biological activity of 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets:

Key Mechanisms:

  • Binding Interactions: The hydroxy and carboxylic acid groups facilitate binding to active sites on enzymes and receptors.
  • Modulation of Pathways: Depending on the target molecule, the compound can either inhibit or activate various biochemical pathways.

Case Studies

Several studies have explored the biological implications of this compound:

  • Cancer Research: A study demonstrated that derivatives of 4-hydroxy-1-methyl-pyrazolo[3,4-b]pyridine showed potent antiproliferative effects against HeLa and HCT116 cancer cell lines. The compounds displayed selective inhibition towards CDK2 over CDK9 by a factor of 265-fold .
  • Metabolic Disorders: Another investigation into the agonistic effects on hPPARα revealed that certain structural modifications could enhance lipid-lowering effects comparable to established drugs like fenofibrate in high-fructose-fed rat models .

Applications

The unique properties of 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine make it a valuable compound in various fields:

Research Applications:

  • Drug Development: Its role as an enzyme inhibitor makes it an interesting candidate for developing new anticancer therapies.
  • Metabolic Research: As a PPARα agonist, it holds potential for treating metabolic syndromes.

Industrial Applications:
The compound's chemical properties allow it to be utilized in synthesizing complex heterocyclic compounds and materials like polymers and dyes due to its reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes hydrolysis using excess LiOH in a 4:1 dioxane/water mixture, yielding the carboxylic acid derivative with 94% efficiency . One-pot synthesis strategies using ionic liquids (e.g., [BMIM][BF4]) and Meldrum’s acid derivatives can also streamline the formation of the pyrazolo[3,4-b]pyridine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR and UV-Vis spectroscopy to confirm substituent positions and conjugation effects (e.g., UV λmax at 258–342 nm) .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at 1717 cm⁻¹) .
  • Elemental analysis for purity validation .

Q. How is initial biological activity screening conducted for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies (e.g., IC50 determination for GSK-3, AChE, or PDE4D) using fluorometric or colorimetric substrates .
  • Antimicrobial testing against drug-resistant bacterial strains (e.g., S. epidermidis) via broth microdilution at concentrations of 3.12–6.25 µg/mL .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic absorption spectra, polarizability, and hyperpolarizability. Coulomb-attenuating methods (CAM-B3LYP) refine solvent effects (e.g., methanol, cyclohexane) for spectral alignment with experimental data . Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing reactivity .

Q. What structural modifications enhance target selectivity in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Substituent variation : Adding a six-carbon spacer between the pyrazolo[3,4-b]pyridine core and tacrine improves dual AChE/PDE4D inhibition (IC50: 0.125 µM and 0.271 µM, respectively) .
  • Anilino groups at position 4 enhance antileishmanial activity, while 4-aminopyrazolo derivatives selectively target A1 adenosine receptors .

Q. What are the metabolic pathways and pharmacokinetic challenges for this compound?

  • Methodological Answer : In vivo studies of related compounds (e.g., tracazolate) reveal high oral absorption (>80% in rats/dogs) but rapid hepatic metabolism via ester hydrolysis and oxidative pathways. Phase I metabolites often retain bioactivity, necessitating stability studies under physiological pH and temperature .

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Substituent-dependent activity : For example, 4-anilino derivatives may exhibit antileishmanial effects, while 3'-diethylaminomethyl analogs show receptor selectivity .
  • Assay conditions : Variations in bacterial strain susceptibility (e.g., drug-resistant vs. wild-type S. epidermidis) impact MIC values .

Q. What strategies enable scalable synthesis while mitigating safety risks?

  • Methodological Answer : Process optimization for kinase inhibitors (e.g., BMS-986236) involves replacing hazardous intermediates (e.g., azides) with safer alternatives and eliminating chromatography via crystallization-driven purification. Trace metal contamination in APIs is addressed using metal-free reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.